Octane-1,8-Diyl Disulfamate

Carbonic anhydrase Isoform selectivity Tumor-associated CA IX

Octane-1,8-diyl disulfamate (CHEMBL182455, PDB ligand O59) is a small-molecule, aliphatic bis-sulfamate that functions as a nanomolar inhibitor of multiple human carbonic anhydrase (CA) isoforms. It belongs to a distinct class of CA inhibitors that do not conform to the classical 'ring' or 'tail' design approaches, instead anchoring via dual sulfamate zinc-binding groups spaced by an eight-carbon aliphatic linker.

Molecular Formula C8H20N2O6S2
Molecular Weight 304.4 g/mol
Cat. No. B10852363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctane-1,8-Diyl Disulfamate
Molecular FormulaC8H20N2O6S2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC(CCCCOS(=O)(=O)N)CCCOS(=O)(=O)N
InChIInChI=1S/C8H20N2O6S2/c9-17(11,12)15-7-5-3-1-2-4-6-8-16-18(10,13)14/h1-8H2,(H2,9,11,12)(H2,10,13,14)
InChIKeyIPTXSYCLIWBHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octane-1,8-Diyl Disulfamate: A Bis-Sulfamate Carbonic Anhydrase Inhibitor for Isoform-Selective Research


Octane-1,8-diyl disulfamate (CHEMBL182455, PDB ligand O59) is a small-molecule, aliphatic bis-sulfamate that functions as a nanomolar inhibitor of multiple human carbonic anhydrase (CA) isoforms [1]. It belongs to a distinct class of CA inhibitors that do not conform to the classical 'ring' or 'tail' design approaches, instead anchoring via dual sulfamate zinc-binding groups spaced by an eight-carbon aliphatic linker [1]. This compound has been co-crystallized with human CA II at 1.55 Å resolution, providing high-resolution structural validation of its binding mode [2].

Why Generic Bis-Sulfamate Substitution Fails for Octane-1,8-Diyl Disulfamate


Aliphatic sulfamate-based CA inhibitors are not interchangeable: monosulfamates and bis-sulfamates exhibit opposing isoform-selectivity profiles. The J Med Chem (2009) study demonstrated that aliphatic monosulfamates preferentially inhibit the ubiquitous cytosolic isoform hCA II, whereas bis-sulfamates containing 8 or 10 carbon linkers—including octane-1,8-diyl disulfamate—show higher affinity for the tumor-associated transmembrane isoform hCA IX [1]. This selectivity inversion means that substituting octane-1,8-diyl disulfamate with a shorter-chain bis-sulfamate, a monosulfamate analog, or a conventional aromatic sulfonamide would fundamentally alter the isoform inhibition fingerprint, compromising experimental reproducibility in applications where CA IX preference is required.

Quantitative Differentiation Evidence for Octane-1,8-Diyl Disulfamate


hCA IX vs hCA II Selectivity: Octane-1,8-Diyl Disulfamate Preferentially Inhibits the Tumor-Associated Isoform

Octane-1,8-diyl disulfamate exhibits approximately 3.65-fold selectivity for the tumor-associated transmembrane isoform hCA IX (Ki = 4 nM) over the ubiquitous cytosolic isoform hCA II (Ki = 14.6 nM), as measured by stopped-flow CO₂ hydration assay [1][2]. In contrast, aliphatic monosulfamates in the same study series showed the reverse selectivity, preferentially inhibiting hCA II over hCA IX [1]. Among bis-sulfamates, chain length critically determines the selectivity ratio: the 8-carbon linker in octane-1,8-diyl disulfamate provides a favorable balance between hCA IX affinity and hCA IX/hCA II selectivity, compared to the longer 10-carbon analog which shows diminished discrimination [1].

Carbonic anhydrase Isoform selectivity Tumor-associated CA IX

Broad Isoform Profiling: Octane-1,8-Diyl Disulfamate Shows Nanomolar Activity Across Key CA Isoforms While Maintaining Selectivity Gaps

Beyond hCA II and hCA IX, octane-1,8-diyl disulfamate has been profiled against additional human CA isoforms, revealing a distinct inhibition fingerprint: hCA XII Ki = 7.90 nM, hCA VII Ki = 79.6 nM, hCA IV Ki = 91.2 nM, and hCA I Ki = 378 nM [1][2]. This profile demonstrates that the compound maintains potent nanomolar inhibition against the cancer-relevant isoform hCA XII while exhibiting substantially weaker activity against hCA I (cytosolic, off-target isoform abundant in erythrocytes) by a factor of approximately 94.5-fold relative to hCA IX, and approximately 25.9-fold relative to hCA II. Such an isoform activity gap is not uniformly observed across all aliphatic sulfamates or conventional aromatic sulfonamide CA inhibitors, which tend to inhibit hCA I and hCA II with comparable nanomolar potency.

Carbonic anhydrase Isoform profiling CA XII

Structural Validation: High-Resolution Crystal Structure of Octane-1,8-Diyl Disulfamate Bound to hCA II Confirms Dual Sulfamate-Zinc Coordination

A high-resolution (1.55 Å) X-ray crystal structure of octane-1,8-diyl disulfamate in complex with human carbonic anhydrase II has been deposited (PDB ID: 3IBL), revealing the precise binding mode in which one terminal sulfamate group coordinates the active-site zinc ion while the aliphatic linker extends through the hydrophobic channel and the second sulfamate group engages solvent-exposed residues at the rim of the active site [1]. This experimentally determined binding pose distinguishes octane-1,8-diyl disulfamate from monosulfamate analogs, which lack the second sulfamate anchor point, and from shorter-chain bis-sulfamates (e.g., hexane-1,6-diyl disulfamate), where the linker length is insufficient to productively position the second sulfamate at the active-site periphery. The structural data also provide a rational basis for the observed isoform selectivity: the narrower active-site entrance in hCA IX compared to hCA II may favor accommodation of the 8-carbon linker, as supported by molecular modeling studies reported in the same publication [1].

X-ray crystallography Binding mode Structure-based drug design

Best Research and Industrial Application Scenarios for Octane-1,8-Diyl Disulfamate


Tumor Microenvironment and Hypoxia Research Requiring hCA IX-Preferential Inhibition

Octane-1,8-diyl disulfamate, with a Ki of 4 nM against hCA IX and a ~3.65-fold selectivity over hCA II, is suitable as a chemical probe in studies investigating the role of tumor-associated carbonic anhydrase IX in pH regulation, hypoxia adaptation, and metastasis. Its characterized isoform selectivity profile, established by stopped-flow CO₂ hydration assays across multiple CA isoforms [1], allows researchers to dissect hCA IX-specific contributions to the tumor microenvironment with greater confidence than using pan-CA inhibitors such as acetazolamide.

Structure-Based Design of Isoform-Selective CA IX Inhibitors Using a Validated Co-Crystal Template

The high-resolution (1.55 Å) co-crystal structure of octane-1,8-diyl disulfamate with hCA II (PDB 3IBL) provides an experimentally validated template for computational chemistry and structure-based drug design programs targeting CA isoforms [1]. The dual sulfamate-zinc coordination geometry and linker trajectory revealed in this structure enable rational design of next-generation bis-sulfamates with tuned linker lengths or substitutions aimed at enhancing hCA IX selectivity or introducing additional pharmacophoric features.

CA Isoform Panel Profiling and Selectivity Benchmarking

With available Ki data spanning six human CA isoforms—hCA I (378 nM), hCA II (14.6 nM), hCA IV (91.2 nM), hCA VII (79.6 nM), hCA IX (4 nM), and hCA XII (7.90 nM)—octane-1,8-diyl disulfamate serves as a well-characterized reference compound for benchmarking isoform selectivity in CA inhibitor screening campaigns [1][2]. The ~94.5-fold activity gap between hCA IX and hCA I makes it a useful comparator when evaluating novel compounds designed to spare the erythrocyte-abundant hCA I isoform.

Aliphatic Bis-Sulfamate SAR Studies: Linker Length Optimization

Octane-1,8-diyl disulfamate represents a key data point in the structure-activity relationship (SAR) series of aliphatic bis-sulfamate CA inhibitors, where linker length (8 vs. 10 vs. shorter carbon chains) critically determines both isoform affinity and the hCA IX/hCA II selectivity ratio [1]. Researchers conducting systematic SAR explorations of this chemotype can use the published Ki dataset and co-crystal structure for this compound as a benchmark against which modified linker analogs are compared.

Quote Request

Request a Quote for Octane-1,8-Diyl Disulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.